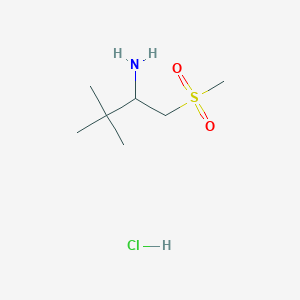
3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride is a chemical compound with the CAS Number: 1216222-93-3 . The IUPAC name for this compound is 3,3-dimethyl-1-(methylsulfanyl)-2-butanamine .
Molecular Structure Analysis
The molecular weight of this compound is 147.28 . The InChI code for this compound is 1S/C7H17NS/c1-7(2,3)6(8)5-9-4/h6H,5,8H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Hydrogenation of CO2
A study by Zhang et al. (2009) explored the use of basic diamine-functionalized ionic liquid in the hydrogenation of CO2 to formic acid. The ionic liquid promoted the reaction effectively, and both the liquid and catalyst were reusable (Zhang et al., 2009).
Desulfonylation of N-Sulfonylamides
Hasegawa et al. (2018) developed a visible light-promoted process for desulfonylation of N-sulfonylamides and -amines. This involved the use of 1,3-dimethyl-2-hydroxynaphthylbenzimidazoline and a white light-emitting diode as a light source (Hasegawa et al., 2018).
Synthesis of Benzene Derivatives
Wen (2011) conducted a one-pot synthesis of 4,6-Bis-(3-methylbutyloxy)-benzene-1,3-disulfonic acid bis-dimethylamide, using N,N-dimethyl hydroxyl amine as a starting material (Wen, 2011).
Protection of Sulfonic Acids
A study by Seeberger et al. (2007) introduced a new method for protecting sulfonic acids using the 'safety-catch' principle. This involved 2,2-Dimethylbutane-1,4-diol and its derivatives in sulfonate protection (Seeberger et al., 2007).
Sulfonylation of Alcohols
Tanabe et al. (1995) demonstrated the effective sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction was notable for its safety and minimal waste (Tanabe et al., 1995).
Synthon in Organic Chemistry
Jones-Mensah et al. (2016) discussed the role of dimethyl sulfoxide as a synthon in organic chemistry, highlighting its applications beyond being a solvent and oxidant (Jones-Mensah et al., 2016).
Quaternized Polysulfones
Albu et al. (2011) investigated the properties of new quaternized polysulfones obtained by quaternization of chloromethylated polysulfone with different tertiary amines, including N,N-dimethylethylamine (Albu et al., 2011).
Inhibition of Glutamate Responses
Lu and Mattson (2001) reported that Dimethyl sulfoxide (DMSO) inhibits glutamate responses in hippocampal neurons, offering potential insights into its clinical effects and possible therapeutic uses (Lu & Mattson, 2001).
Safety and Hazards
The compound has been classified with the hazard statements H227, H302, H314, and H335 . This means it is considered a flammable liquid (H227), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical equipment; and wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-methylsulfonylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S.ClH/c1-7(2,3)6(8)5-11(4,9)10;/h6H,5,8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXRWCEYWGMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CS(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2643689.png)


![Ethyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B2643694.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)
![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2643698.png)
![3-amino-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2643703.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride](/img/structure/B2643707.png)
![tert-Butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2643708.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)
